molecular formula C17H20BrF3N2O4 B13732274 (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13732274
M. Wt: 453.3 g/mol
InChI Key: BSVUJOUBQJYKHZ-ZDUSSCGKSA-N
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Description

(S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated trifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.

    Introduction of the Brominated Trifluoromethylphenyl Group: This step often involves a nucleophilic substitution reaction where a brominated trifluoromethylbenzene derivative reacts with the piperazine ring.

    Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl chloride in the presence of a base to form the tert-butoxycarbonyl-protected derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions may target the brominated phenyl group or the carboxylic acid moiety.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield various functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of brominated and trifluoromethylated phenyl groups on biological systems. It can serve as a probe or a precursor for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the piperazine ring and the trifluoromethyl group can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The brominated phenyl group and the piperazine ring can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(2-Chloro-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
  • (S)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
  • (S)-4-(2-Iodo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Uniqueness

The uniqueness of (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid lies in the presence of the brominated trifluoromethylphenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C17H20BrF3N2O4

Molecular Weight

453.3 g/mol

IUPAC Name

(2S)-4-[2-bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-7-6-22(9-13(23)14(24)25)12-5-4-10(8-11(12)18)17(19,20)21/h4-5,8,13H,6-7,9H2,1-3H3,(H,24,25)/t13-/m0/s1

InChI Key

BSVUJOUBQJYKHZ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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